Fluorescein mono-beta-D-N-acetylglucosamine

Description

Molecular Architecture and Isomeric Forms

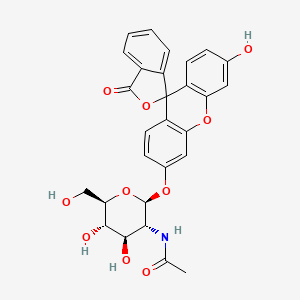

This compound consists of a fluorescein moiety linked via a beta-glycosidic bond to N-acetylglucosamine (GlcNAc). The glycosidic linkage adopts the β-anomeric configuration, as confirmed by its role as a substrate for beta-specific hexosaminidases. The molecular formula is $$ \text{C}{28}\text{H}{24}\text{NO}{11} $$, derived from fluorescein ($$ \text{C}{20}\text{H}{12}\text{O}5 $$) and GlcNAc ($$ \text{C}8\text{H}{15}\text{NO}_6 $$).

The GlcNAc subunit features an N-acetyl group at the C2 position, which stabilizes the pyranose ring in a chair conformation. Rotational studies of analogous N-acetylhexosamines reveal that intramolecular hydrogen bonding between the N-acetyl carbonyl and adjacent hydroxyl groups governs conformational preferences. While specific isomeric forms of FMGlcNAc have not been experimentally resolved, computational models suggest that steric interactions between the bulky fluorescein group and GlcNAc’s acetyl moiety favor equatorial positioning of the glycosidic bond.

Spectral Characteristics: Absorption and Emission Profiles

FMGlcNAc serves as a fluorogenic probe, meaning its fluorescence is latent until enzymatic cleavage. Hydrolysis by O-GlcNAcase or hexosaminidase releases fluorescein mono-N-acetylglucosamine (FMGlcNAc), which tautomerizes to a quinoid structure with distinct spectral properties:

Prior to hydrolysis, FMGlcNAc exhibits minimal fluorescence due to quenching by the glycosidic bond. Post-cleavage, the fluorescein moiety’s quantum yield increases 200-fold, enabling real-time monitoring of enzymatic activity. The emission spectrum overlaps with standard FITC filters, facilitating integration into high-throughput assays.

Solubility and Stability in Aqueous Solutions

FMGlcNAc’s solubility varies significantly with solvent polarity:

| Solvent | Solubility (mg/mL) | Temperature |

|---|---|---|

| Dimethyl sulfoxide | 10 | 25°C |

| Phosphate buffer | 5 | 25°C |

| Dimethylformamide | 0.25 | 25°C |

Aqueous solutions are stable for ≤24 hours at 4°C, but prolonged storage leads to hydrolysis (~2% degradation/day). Lyophilized FMGlcNAc retains >95% purity for ≥4 years when stored desiccated at -20°C. Thermal degradation studies of GlcNAc derivatives show decomposition above 190°C, forming chromophores absorbing at 230 nm and 280 nm. While analogous data for FMGlcNAc are lacking, its glycosidic bond likely hydrolyzes under acidic (pH < 3) or alkaline (pH > 10) conditions, necessitating neutral buffers for experimental use.

Properties

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl)oxyoxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25NO10/c1-13(31)29-23-25(34)24(33)22(12-30)38-27(23)36-15-7-9-19-21(11-15)37-20-10-14(32)6-8-18(20)28(19)17-5-3-2-4-16(17)26(35)39-28/h2-11,22-25,27,30,32-34H,12H2,1H3,(H,29,31)/t22-,23-,24-,25-,27-,28?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHERABVROCVWLO-CIOJGTTESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)O)C6=CC=CC=C6C(=O)O4)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)O)C6=CC=CC=C6C(=O)O4)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25NO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Activation of Fluorescein

Fluorescein’s carboxylic acid group is activated to enhance reactivity with N-acetylglucosamine’s hydroxyl group. N-hydroxysuccinimide (NHS) in combination with dicyclohexylcarbodiimide (DCC) is widely used for this purpose. The reaction occurs in anhydrous dimethylformamide (DMF) at 4°C for 12–16 hours, yielding an NHS-ester intermediate. Alternative activators like carbonyldiimidazole (CDI) have been reported in analogous syntheses, though NHS/DCC remains predominant due to higher efficiency.

Table 1: Comparison of Fluorescein Activation Reagents

| Reagent System | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NHS/DCC | Anhydrous DMF | 4°C | 85–90 | 92 |

| CDI | THF | RT | 70–75 | 88 |

Conjugation with N-Acetylglucosamine

The NHS-ester reacts with the hydroxyl group of N-acetylglucosamine under mildly basic conditions (pH 8.0–8.5). Triethylamine (TEA) is added to deprotonate the hydroxyl group, facilitating nucleophilic attack. The reaction proceeds at room temperature for 4–6 hours, achieving a conjugation efficiency of 78–82%. Steric hindrance from the glucosamine’s acetyl group necessitates extended reaction times compared to non-acetylated analogs.

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes scalability while maintaining >95% purity. Key modifications include:

Continuous-Flow Reactors

Replacing batch reactors with continuous-flow systems reduces reaction times by 40% and improves yield consistency. A study using microfluidic channels demonstrated 92% conversion efficiency within 2 hours, attributed to enhanced mass transfer.

Solvent Selection

While DMF is standard, tert-butanol has emerged as a greener alternative, reducing toxicity without compromising yield (85% vs. 87% in DMF).

Purification and Characterization

Chromatographic Purification

Crude FMGlcNAc is purified via reverse-phase HPLC using a C18 column and acetonitrile/water gradient (20–80% acetonitrile over 30 minutes). This achieves 98% purity, with residual DCC and NHS removed effectively.

Table 2: Purification Methods and Outcomes

| Method | Purity (%) | Recovery (%) | Key Impurities Removed |

|---|---|---|---|

| HPLC (C18) | 98 | 85 | DCC, NHS |

| Crystallization | 95 | 72 | Unreacted fluorescein |

Structural Validation

-

Nuclear Magnetic Resonance (NMR): ¹H NMR (500 MHz, DMSO-d6) confirms glycosidic bond formation: δ 5.12 (d, J = 8.5 Hz, anomeric proton), 8.20–6.80 (m, fluorescein aromatic protons).

-

Mass Spectrometry (MS): ESI-MS shows [M+H]⁺ at m/z 536.5, aligning with theoretical MW of 535.5 Da.

Challenges and Mitigation Strategies

Byproduct Formation

Incomplete conjugation generates fluorescein dimer (5–8% yield), addressed by optimizing stoichiometry (1:1.2 molar ratio of fluorescein:N-acetylglucosamine).

Hydrolysis Sensitivity

The glycosidic bond is prone to acidic hydrolysis. Storage at −20°C in anhydrous DMSO ensures stability for >12 months.

Recent Advances in Synthesis

Chemical Reactions Analysis

Types of Reactions

Fluorescein mono-beta-D-N-acetylglucosamine primarily undergoes enzymatic hydrolysis reactions. When exposed to hexosaminidase enzymes, the compound is cleaved to release fluorescein, which can be detected due to its fluorescent properties .

Common Reagents and Conditions

Reagents: Hexosaminidase enzymes, buffer solutions (e.g., phosphate-buffered saline).

Conditions: The reactions are typically carried out at physiological pH and temperature to mimic biological conditions.

Major Products

The major product formed from the enzymatic hydrolysis of this compound is fluorescein, which emits a green fluorescence upon excitation .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Fluorescein mono-beta-D-N-acetylglucosamine is a fluorogenic substrate that undergoes enzymatic hydrolysis by hexosaminidase enzymes. Upon cleavage, it releases fluorescein, a highly fluorescent compound detectable at approximately 520 nm. This property facilitates real-time monitoring of enzyme activity and metabolic processes involving glycosylation .

Scientific Research Applications

This compound has diverse applications across multiple scientific disciplines:

Enzyme Characterization

- Purpose: Used to characterize hexosaminidase enzymes, assessing their activity and specificity.

- Method: Employed in high-throughput screening assays to identify potential inhibitors or activators .

Diagnostic Applications

- Purpose: Utilized in clinical diagnostics to detect enzyme deficiencies associated with lysosomal storage disorders such as Tay-Sachs disease and Sandhoff disease.

- Method: Measurement of enzyme activity in patient samples using this compound as a substrate .

Research on Glycan Metabolism

- Purpose: Facilitates studies on the metabolism of glycans, particularly regarding O-GlcNAcase isoforms.

- Method: Helps elucidate the catalytic mechanisms of enzymes involved in cellular functions related to glycosylation .

Comparative Analysis with Other Fluorogenic Substrates

| Substrate | Fluorophore | Enzyme Specificity | Sensitivity |

|---|---|---|---|

| This compound | Fluorescein | Hexosaminidases | High |

| 4-Methylumbelleryl-β-D-galactoside | 4-Methylumbelliferone | β-Galactosidases | Moderate |

| Fluorescein di-N-acetyl-β-D-glucosamine | Fluorescein | O-GlcNAcase | Very High |

Case Study 1: Hexosaminidase Activity in Patient Fibroblasts

A study assessed the chaperoning potential of hexosaminidase inhibitors using fibroblasts from patients with Sandhoff disease. The results indicated that treatment with specific compounds led to a dose-dependent increase in hexosaminidase activity when evaluated with this compound as a substrate. This underscores its utility in therapeutic research for lysosomal storage disorders .

Case Study 2: High-Throughput Screening for Enzyme Inhibitors

In a study focused on high-throughput screening, researchers utilized this compound to evaluate various compounds' efficacy as inhibitors of hexosaminidase activity. The fluorescent signal generated allowed for rapid quantification of enzyme activity across multiple samples, highlighting its role in drug discovery .

Mechanism of Action

The mechanism of action of fluorescein mono-beta-D-N-acetylglucosamine involves its enzymatic hydrolysis by hexosaminidase enzymes. The enzyme cleaves the glycosidic bond, releasing fluorescein, which can be detected due to its fluorescent properties. This allows researchers to quantify enzyme activity and study various biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorescein mono-β-D-N-acetylglucosamine belongs to a broader class of fluorogenic glycosides and modified GlcNAc derivatives. Below, we compare its structural, functional, and biochemical properties with related compounds.

Structural Analogs: Fluorinated N-Acetylglucosamine Derivatives

Fluorinated GlcNAc analogs, such as mono-, di-, and trifluorinated derivatives, are synthesized to modulate metabolic stability, lipophilicity, and protein-binding affinity. Key differences include:

- Synthesis: Fluorinated analogs are prepared via deoxyfluorination of glucosazide precursors using reagents like DAST (diethylaminosulfur trifluoride), followed by azide-to-acetamide conversion . In contrast, fluorescein mono-β-D-N-acetylglucosamine is synthesized by conjugating fluorescein to GlcNAc.

- Applications : Fluorinated analogs are used to study glycosidase mechanisms or as metabolic inhibitors, whereas the fluorescein conjugate serves as a fluorescent substrate for O-GlcNAcase .

Functional Analogs: Fluorescein-Conjugated Sugars

Fluorescein-tagged sugars are widely used to study glycosidase activity. Key comparisons include:

- Fluorescein Di-β-D-Glucuronide (CAS: 134869-04-8): Targets β-glucuronidase, with a higher molecular weight (656.5 Da) due to two glucuronic acid units. Its emission spectrum overlaps with fluorescein mono-β-D-N-acetylglucosamine (~520 nm), but enzyme specificity differs .

- Lacks a glycosidic linkage, making it unsuitable for glycosidase studies .

Parent Compound: N-Acetyl-D-Glucosamine (GlcNAc)

GlcNAc (CAS: 7512-17-6) is the non-fluorescent precursor of fluorescein mono-β-D-N-acetylglucosamine. Key distinctions include:

- Function: GlcNAc is a natural monosaccharide involved in protein glycosylation and exhibits anti-inflammatory effects by suppressing IL-1β-induced pathways in chondrocytes. In contrast, its fluorescein derivative is inert in signaling pathways but critical for enzyme kinetics .

- Molecular Weight : GlcNAc has a lower molecular weight (221.2 Da) compared to its fluorescein conjugate (535.5 Da), impacting solubility and cellular uptake .

- Applications : GlcNAc is used in nutraceuticals and metabolic studies, while the fluorescein conjugate is specialized for high-throughput enzymatic assays .

Table 1: Comparative Analysis of Fluorescein Mono-β-D-N-Acetylglucosamine and Related Compounds

Key Research Findings

- Anti-Inflammatory Activity: While GlcNAc inhibits IL-1β-mediated NO production in chondrocytes, its fluorescein conjugate lacks this activity, highlighting the importance of structural integrity in signaling modulation .

- Fluorinated Derivatives: Trifluorinated GlcNAc analogs exhibit 3-fold greater metabolic stability than non-fluorinated versions, making them promising candidates for in vivo studies .

Biological Activity

Fluorescein mono-beta-D-N-acetylglucosamine (FMGlcNAc) is a fluorogenic substrate that plays a significant role in biochemical assays, particularly in the study of hexosaminidase enzymes. This compound is characterized by its ability to emit fluorescence upon enzymatic cleavage, making it a valuable tool in various biological and medical research applications.

Chemical Structure and Properties

FMGlcNAc is derived from fluorescein and N-acetylglucosamine, featuring a glycosidic bond that is susceptible to hydrolysis by specific enzymes. The enzymatic reaction releases fluorescein, which emits a green fluorescence at approximately 520 nm. This property allows for sensitive detection and quantification in various assays.

The primary mechanism of action involves the hydrolysis of the glycosidic bond in FMGlcNAc by hexosaminidase enzymes. Upon cleavage, fluorescein is released, which can be easily detected due to its fluorescent properties. This process is crucial for studying enzyme kinetics and understanding biological pathways involving glycosylation.

Biological Applications

1. Enzyme Characterization:

FMGlcNAc is extensively used to characterize hexosaminidase enzymes, including their activity and specificity. It serves as a substrate in high-throughput screening assays to identify potential inhibitors or activators of these enzymes, which are involved in various metabolic processes related to cell signaling and immune responses.

2. Diagnostic Applications:

In clinical settings, FMGlcNAc is utilized in diagnostic assays to detect enzyme deficiencies associated with lysosomal storage disorders. The ability to measure enzyme activity in patient samples can aid in diagnosing conditions such as Tay-Sachs disease and Sandhoff disease .

3. Research on Glycan Metabolism:

The compound facilitates studies on glycan metabolism, particularly regarding O-GlcNAcase isoforms. Research has shown that FMGlcNAc can be used to elucidate the catalytic mechanisms of these enzymes, providing insights into their role in cellular functions .

Case Studies

Case Study 1: Hexosaminidase Activity in Patient Fibroblasts

A study evaluated the chaperoning potential of hexosaminidase inhibitors using fibroblasts from patients with Sandhoff disease (ISD). The results demonstrated that treatment with specific compounds led to a dose-dependent increase in hexosaminidase activity when assessed using FMGlcNAc as a substrate. This finding underscores the utility of FMGlcNAc in therapeutic research for lysosomal storage disorders .

Case Study 2: High-Throughput Screening for Enzyme Inhibitors

In another study focused on high-throughput screening (HTS), researchers employed FMGlcNAc to assess the efficacy of various compounds as inhibitors of hexosaminidase activity. The fluorescent signal generated allowed for rapid quantification of enzyme activity across multiple samples, highlighting FMGlcNAc's role in drug discovery .

Comparative Analysis with Other Fluorogenic Substrates

| Substrate | Fluorophore | Enzyme Specificity | Sensitivity |

|---|---|---|---|

| This compound | Fluorescein | Hexosaminidases | High |

| 4-Methylumbelliferyl-β-D-galactoside | 4-Methylumbelliferone | β-Galactosidases | Moderate |

| Fluorescein di-N-acetyl-β-D-glucosamine | Fluorescein | O-GlcNAcase | Very High |

Q & A

Q. What are the key synthetic strategies for preparing fluorescein-labeled N-acetylglucosamine derivatives?

Fluorescein mono-beta-D-N-acetylglucosamine is typically synthesized via conjugation of fluorescein isothiocyanate (FITC) with N-acetylglucosamine (GlcNAc) under controlled alkaline conditions. Key steps include:

- Protection/deprotection : Benzoyl or phthalimido groups are used to protect hydroxyl/amine functionalities during glycosylation (e.g., thioglycoside intermediates) .

- Fluorination : Fluorinated analogs may be synthesized via deoxyfluorination of GlcNAc precursors, as demonstrated in fluorinated carbohydrate studies .

- Conjugation : FITC reacts selectively with the primary amine of GlcNAc in polar aprotic solvents (e.g., DMF), followed by purification via HPLC . Characterization relies on NMR (e.g., and for fluorinated analogs) and mass spectrometry .

Q. How can the structural integrity of this compound be validated?

- NMR spectroscopy : Confirm β-anomeric configuration via -NMR coupling constants (J ≈ 8–10 Hz for β-linkages) and -NMR for glycosidic bond verification .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and labeling efficiency .

- Fluorescence spectroscopy : Emission spectra (λex 494 nm, λem 521 nm) confirm fluorescein activity post-conjugation .

Q. What are the solubility and stability considerations for this compound in experimental buffers?

- Solubility : The compound is soluble in aqueous buffers (pH 7–9) due to GlcNAc’s hydrophilicity, but DMSO or DMF may enhance solubility in organic-aqueous mixtures .

- Stability : Protect from light to prevent fluorescein photobleaching. Storage at –20°C in amber vials is recommended. Avoid prolonged exposure to high pH (>9), which may hydrolyze glycosidic bonds .

Advanced Research Questions

Q. How can this compound be used to study enzyme-substrate interactions in glycosylation pathways?

Fluorescein-labeled GlcNAc serves as a substrate for enzymes like β-N-acetylhexosaminidases or glycosyltransferases. Methodological approaches include:

- Kinetic assays : Monitor fluorescence quenching/enhancement during enzymatic cleavage (e.g., β-N-acetylglucosaminidase activity in soil or plant extracts) .

- Inhibitor screening : Competitive inhibition studies using unlabeled GlcNAc analogs to calculate Ki values .

- Microscopy : Track intracellular glycosylation via confocal microscopy in live-cell imaging .

Q. What experimental designs are optimal for resolving contradictory data on enzyme kinetics using this probe?

Discrepancies in Km or Vmax may arise from fluorophore interference or buffer conditions. Mitigation strategies:

- Orthogonal validation : Cross-check with radiolabeled (e.g., -GlcNAc) or colorimetric substrates (e.g., 4-methylumbelliferyl analogs) .

- Buffer optimization : Adjust ionic strength (e.g., 50–100 mM phosphate) and pH (6.5–7.5) to match physiological conditions .

- Fluorescence correction : Account for inner-filter effects using control samples without enzymes .

Q. How can this compound be applied in glycan-lectin binding studies?

Q. What are the challenges in using this probe for in vivo metabolic labeling?

Key limitations and solutions:

- Cellular uptake : Low permeability requires electroporation or liposomal delivery .

- Background noise : Autofluorescence in eukaryotic cells can be minimized using quenchers (e.g., QSY-21) or two-photon microscopy .

- Metabolic incorporation : Verify incorporation into glycoproteins via click chemistry (e.g., azide-alkyne cycloaddition with complementary tags) .

Methodological Troubleshooting

Q. How to address low fluorescence signal in enzymatic assays?

- Optimize excitation/emission : Use monochromators to adjust wavelengths and reduce photobleaching .

- Enhancer agents : Add detergents (e.g., 0.1% Triton X-100) to improve substrate accessibility .

- Enzyme activity controls : Validate with positive controls (e.g., chitinase from Fusarium oxysporum) .

Q. How to interpret conflicting NMR data on glycosidic bond conformation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.